molecular formula C18H14N4O2 B2895510 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 794559-76-5

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No. B2895510
CAS RN: 794559-76-5
M. Wt: 318.336
InChI Key: NZUQMEWBFBAOJU-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They are considered an important pharmacophore in drug discovery and are good bioisosteres of naturally occurring nucleotides .


Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with o-phenylenediamine, which reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .


Molecular Structure Analysis

The benzimidazole nucleus is a heterocycle that may represent a type of privileged substructure which can interact with proteins and enzymes .


Chemical Reactions Analysis

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .


Physical And Chemical Properties Analysis

Theoretical and actual NMR chemical shifts were found to be quite similar .

Scientific Research Applications

Antimicrobial Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide and its derivatives have been studied for their antimicrobial properties. Research has shown that benzimidazole, benzoxazole, and benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. These findings suggest potential applications in developing new antimicrobial agents (Padalkar et al., 2014). Similarly, N-benzimidazol-1-yl-methyl-benzamide derivatives have demonstrated significant in vitro antimicrobial activity, further underscoring the potential of these compounds in antimicrobial research (Sethi et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, making them valuable for applications in industrial settings where metal preservation is crucial (Yadav et al., 2013).

Synthesis and Characterization of Novel Compounds

The chemical versatility of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide allows for the synthesis of various novel compounds with potential scientific applications. For instance, efficient synthesis methods have been developed for 2-phenyl-4,5-substituted oxazoles, showcasing the compound's role in creating structurally diverse molecules for further chemical and pharmacological studies (Kumar et al., 2012).

Anticancer Research

There is ongoing research into the anticancer potential of benzimidazole derivatives. Some studies have synthesized and evaluated various derivatives for their anticancer activity, highlighting the promise of these compounds in developing new anticancer therapies (Salahuddin et al., 2014).

Future Directions

The research is also expanded to compute first-order hyperpolarizability and forecast NLO characteristics. The details of the docking studies aided in the prediction of protein binding .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUQMEWBFBAOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

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